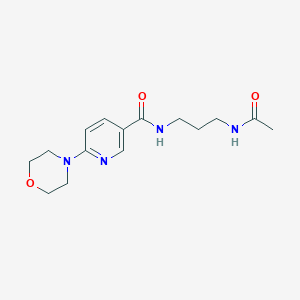![molecular formula C17H16N4O B7498341 3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-FUBINACA and belongs to the family of synthetic cannabinoids.
作用机制
The mechanism of action of MMB involves its binding to the CB1 and CB2 receptors in the brain. This binding leads to the activation of various signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This modulation of neurotransmitter release leads to the various physiological effects of MMB such as pain relief, appetite suppression, and mood enhancement.
Biochemical and Physiological Effects:
MMB has been found to have various biochemical and physiological effects in the body. It has been shown to have significant analgesic effects, which make it a potential candidate for the treatment of chronic pain. MMB has also been found to have appetite-suppressing effects, which could be useful in the treatment of obesity. Additionally, MMB has been found to have mood-enhancing effects, which could be useful in the treatment of various mood disorders.
实验室实验的优点和局限性
One of the advantages of using MMB in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows for precise modulation of these receptors. However, one of the limitations of using MMB in lab experiments is its potential for toxicity, which requires careful handling and monitoring.
未来方向
There are various future directions for the study of MMB. One potential direction is the development of MMB-based drugs for the treatment of chronic pain, obesity, and mood disorders. Another potential direction is the study of the long-term effects of MMB on the brain and body. Additionally, the study of the pharmacokinetics and pharmacodynamics of MMB could lead to a better understanding of its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide or MMB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high binding affinity for the CB1 and CB2 receptors in the brain makes it a potential candidate for the development of drugs for the treatment of chronic pain, obesity, and mood disorders. However, its potential for toxicity requires careful handling and monitoring in lab experiments. There are various future directions for the study of MMB, which could lead to a better understanding of its potential applications in various fields of scientific research.
合成方法
The synthesis of MMB involves the reaction of 3-methylbenzoyl chloride with 4-methyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(4-methyl-1,2,4-triazol-3-yl)phenylboronic acid in the presence of a palladium catalyst to yield MMB. This synthesis method has been optimized to produce high yields of MMB with high purity.
科学研究应用
MMB has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant binding affinity for the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain perception, appetite regulation, and mood regulation. MMB has been used in studies to understand the role of these receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-7-14(9-12)17(22)19-15-8-4-6-13(10-15)16-20-18-11-21(16)2/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUWVQWQPJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)